molecular formula C40H50N4O6S2 B1683040 Trimeprazin-Tartrat CAS No. 4330-99-8

Trimeprazin-Tartrat

Katalognummer: B1683040
CAS-Nummer: 4330-99-8
Molekulargewicht: 747.0 g/mol
InChI-Schlüssel: AJZJIYUOOJLBAU-CEAXSRTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Alimemazintartrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Alimemazintartrat entfaltet seine Wirkung, indem es Histamin-H1-Rezeptoren blockiert und so die Wirkung von Histamin verhindert, das für allergische Symptome verantwortlich ist. Es hat auch sedative und antiemetische Eigenschaften aufgrund seiner Wirkung auf das zentrale Nervensystem. Die Verbindung konkurriert mit freiem Histamin um die Bindung an H1-Rezeptorstellen, was zu einer Reduktion der negativen Symptome führt, die durch die Bindung von Histamin verursacht werden .

Ähnliche Verbindungen:

Einzigartigkeit: Alimemazintartrat ist einzigartig in seiner Kombination von Antihistamin-, Sedativ- und Antiemetikum-Eigenschaften, ohne als Antipsychotikum eingesetzt zu werden. Dies macht es besonders nützlich bei der Behandlung von allergischen Reaktionen und Reisekrankheit, ohne die Nebenwirkungen, die mit Antipsychotika verbunden sind .

Wirkmechanismus

Target of Action

Trimeprazine tartrate, also known as Alimemazine tartrate, primarily targets the histamine H1 receptors (HA-receptors) . These receptors play a crucial role in allergic reactions and are responsible for the symptoms of itching and inflammation .

Mode of Action

Trimeprazine tartrate acts as an antagonist at the HA-receptors . It competes with free histamine for binding at these receptor sites . By binding to these receptors, it prevents histamine from exerting its effects, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding .

Biochemical Pathways

The antagonistic action of Trimeprazine tartrate on HA-receptors affects the neuroactive ligand-receptor interaction and the inflammatory mediator regulation of TRP channels pathways . These pathways are involved in transmitting signals from the outside of a cell to the inside, leading to various cellular responses .

Pharmacokinetics

Trimeprazine tartrate is administered orally and is metabolized in the liver . The elimination half-life of Trimeprazine tartrate is approximately 4.78 ± 0.59 hours , indicating that the compound is relatively quickly removed from the body. These pharmacokinetic properties influence the bioavailability of the drug and its duration of action .

Result of Action

The molecular and cellular effects of Trimeprazine tartrate’s action include the prevention of itching and urticaria (some allergic skin reactions) . It also acts as a sedative, hypnotic, and antiemetic (anti-nausea), and is used principally to prevent motion sickness or as an antihistamine in combination with other medications in cough and cold preparations . In addition, Trimeprazine tartrate has been found to increase IRS2 in human islets and promote pancreatic β cell growth and function in mice .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Alimemazintartrat beinhaltet die Reaktion von Phenothiazin mit 2-Chlor-N,N-Dimethylethylamin unter spezifischen Bedingungen. Die Reaktion erfolgt typischerweise in Gegenwart einer Base wie Natriumhydroxid und einem Lösungsmittel wie Ethanol. Das Produkt wird dann mit Weinsäure behandelt, um das Weinsäuresalz zu bilden .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Herstellung von Alimemazintartrat zur Injektion das Auflösen von Natriumsulfit und Ascorbinsäure in Wasser zur Injektion bei 20-25 °C. Die Lösung wird 15-25 Minuten lang mit Kohlendioxid begast, bevor Alimemazintartrat hinzugefügt wird. Das Gemisch wird gerührt, filtriert und unter einem Kohlendioxidschutzschild in lichtundurchlässigen Glasampullen verpackt. Die Lösung wird dann 30 Minuten lang bei 100-105 °C sterilisiert .

Analyse Chemischer Reaktionen

Reaktionstypen: Alimemazintartrat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone und substituierte Phenothiazinderivate .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Alimemazine Tartrate is unique in its combination of antihistamine, sedative, and antiemetic properties without being used as an antipsychotic. This makes it particularly useful in treating allergic reactions and motion sickness without the side effects associated with antipsychotic medications .

Eigenschaften

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZJIYUOOJLBAU-CEAXSRTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4330-99-8
Record name Trimeprazine tartrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alimemazine tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMEPRAZINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362NW1LD6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimeprazine tartrate
Reactant of Route 2
Trimeprazine tartrate
Reactant of Route 3
Trimeprazine tartrate
Reactant of Route 4
Trimeprazine tartrate
Reactant of Route 5
Trimeprazine tartrate
Reactant of Route 6
Trimeprazine tartrate
Customer
Q & A

Q1: What is the primary mechanism of action of trimeprazine tartrate?

A1: Trimeprazine tartrate primarily acts as a histamine H1 receptor antagonist. [] It competes with histamine for binding at the H1 receptor, thereby inhibiting histamine-mediated responses.

Q2: How does trimeprazine tartrate exert its sedative effects?

A2: While the precise mechanism is not fully elucidated, trimeprazine tartrate's sedative effects are thought to be mediated through its action on the central nervous system, potentially involving histamine H1 receptor antagonism and effects on other neurotransmitter systems. [, ]

Q3: What are the downstream effects of trimeprazine tartrate's interaction with its target?

A3: By blocking H1 receptors, trimeprazine tartrate inhibits various physiological responses associated with histamine, including vasodilation, increased capillary permeability, and smooth muscle contraction. It also affects pathways related to wakefulness and sleep regulation in the central nervous system. []

Q4: What is the molecular formula and weight of trimeprazine tartrate?

A4: The molecular formula of trimeprazine tartrate is C18H22N2S · C4H6O6, and its molecular weight is 446.5 g/mol. [, ]

Q5: How does the stability of trimeprazine tartrate solutions for injection vary with different packaging and sterilization methods?

A5: Research suggests that packaging trimeprazine tartrate solutions in light-protective glass ampoules with carbon dioxide gas protection, followed by sterilization at 100-105°C for 30 minutes, helps maintain the stability of the solution. [] This method aims to minimize degradation and preserve the drug's efficacy.

Q6: How is trimeprazine tartrate absorbed and distributed in the body?

A6: Following oral administration, trimeprazine tartrate is well-absorbed from the gastrointestinal tract. It is widely distributed throughout the body, including the central nervous system. []

Q7: What is the primary route of elimination for trimeprazine tartrate?

A7: Trimeprazine tartrate is primarily metabolized in the liver and excreted in the urine, mainly as metabolites. []

Q8: Does the formulation of trimeprazine tartrate influence its pharmacokinetic profile?

A8: Yes, sustained-release formulations of trimeprazine tartrate have been developed to prolong its duration of action. These formulations alter the rate of drug release and absorption, resulting in different serum levels and urinary excretion patterns compared to immediate-release formulations. [, ]

Q9: What preclinical models have been used to investigate the effects of trimeprazine tartrate on pancreatic β cell function?

A9: Studies using isolated human islets and mouse models have explored the effects of trimeprazine tartrate on pancreatic β cell growth and function. These models provide insights into the drug's potential as a therapeutic strategy for diabetes. []

Q10: What are the potential adverse effects associated with trimeprazine tartrate use?

A10: As with all medications, trimeprazine tartrate may cause side effects, and its use should be carefully considered. [, , , , ]

Q11: Have there been attempts to develop targeted delivery systems for trimeprazine tartrate?

A11: While traditional formulations of trimeprazine tartrate are widely used, targeted delivery systems have not been extensively explored in the published research. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.